molecular formula C8H3F2NO2 B1586058 2,6-Difluorobenzoyl isocyanate CAS No. 60731-73-9

2,6-Difluorobenzoyl isocyanate

Cat. No.: B1586058
CAS No.: 60731-73-9
M. Wt: 183.11 g/mol
InChI Key: ZRJSABISRHPRSB-UHFFFAOYSA-N
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Description

2,6-Difluorobenzoyl isocyanate is an organic compound with the molecular formula C8H3F2NO2. It is a derivative of benzoyl isocyanate, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzoyl isocyanate can be synthesized through several methods. One common method involves the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate in the presence of stannic chloride . Another method includes the conversion of 2,6-difluorobenzoyl chloride to the corresponding amide, followed by treatment with phosgene . Additionally, it can be prepared by reacting 2,6-difluorobenzamide with triphosgene .

Industrial Production Methods

In industrial settings, this compound is produced continuously by dissolving 2,6-difluorobenzamide in a solvent, followed by heating and dehydrating the solution. The resulting product is then treated with triphosgene to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzoyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity and the types of derivatives it can form. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds .

Properties

IUPAC Name

2,6-difluorobenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-2-1-3-6(10)7(5)8(13)11-4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJSABISRHPRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369867
Record name 2,6-difluorobenzoyl isocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60731-73-9
Record name 2,6-Difluorobenzoyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60731-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-difluorobenzoyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenecarboxisocyanato, 2,6-difluoro
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (5.5 g) was added slowly to a suspension of 2,6-difluorobenzamide (6.0 g) in 1,2-dichloroethane maintained at a temperature within the range -10° to -5° C. When the addition was complete the mixture was allowed to warm to the ambient temperature, and then gradually heated to the reflux temperature and maintained thereat for a period of 16 hours. The solvent was then removed by evaporation under reduced pressure and the residual oil purified by distillation to yield 2,6-difluorobenzoyl isocyanate, b.p. 60°-61°/0.7 mm.
Quantity
5.5 g
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reactant
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6 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 1.7 g. of 2,6-difluorobenzamide in 50 cc of dichloroethane was heated to 50° C. and 4.2 g. of oxalyl chloride was added dropwise with stirring and the reaction was continued for 1 hour with stirring to obtain 2,6-difluorobenzoyl isocyanate. Then, dichloroethane and excess of oxalyl chloride were distilled off under a reduced pressure. The residue was admixed with 50 cc of dioxane and a solution of 3.3 g. of 3-ethoxycarbonyl-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy) aniline in dioxane was added dropwise and the reaction was continued for 2 hours with stirring. After the reaction, the reaction mixture was poured into water and the resulting crystal was filtered and washed with water and dried to obtain 4.8 g. of the object compound having a melting point of 183°-186° C.
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50 mL
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Synthesis routes and methods III

Procedure details

In order to synthesize the isocyanate, 1.57 g (10 mmol) of 2,6-difluorobenzamide and 15 ml of dry 1,2-dichloroethane were introduced into a 100 ml flask and then 0.92 g (10.5 mmol) of oxalyl chloride was slowly added thereto at normal temperature by means of a syringe, during which an exothermic reaction occurred that generated hydrochloride gas. The resulting reaction mixture was refluxed for 5 hours and cooled to normal temperature. The reaction solvent and the excess oxalyl chloride were removed therefrom under vacuo to obtain 2,6-difluorobenzoyl isocyanate in an oily state. Thus obtained 2,6-difluorobenzoyl isocyanate was then dissolved in 20 ml of dry 1,2-dichloroethane. Then, 2.63 g of 2-chloro-3,5-bis(trifluoromethyl)aniline was added thereto, reacted for 3 hours, and filtered to obtain 4.15 g (Yield from benzamide, 93%) of the title compound as a solid.
Quantity
0 (± 1) mol
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1.57 g
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15 mL
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0.92 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

36.1 g (0.23 mol) of 2,6-difluorobenzamide are suspended in 360 ml of methylene chloride, and 53.7 g (0.42 mol) of oxalyl chloride are then added dropwise in the course of 20 minutes. After the release of hydrochloric acid has finished, the mixture is well stirred overnight under reflux. The solvent is subsequently distilled off, and the residue is distilled through a 10 cm Vigreux column at about 80° C./0.3 mm; yield 37.4 g (89%) of a slightly yellow liquid.
Quantity
36.1 g
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reactant
Reaction Step One
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53.7 g
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reactant
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0 (± 1) mol
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360 mL
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2,6-Difluorobenzoyl isocyanate in agricultural chemistry?

A1: this compound is widely used as a building block for synthesizing benzoylurea insecticides. [, , , , ]. These insecticides typically act as insect growth regulators, disrupting chitin synthesis and interfering with the molting process in insects.

Q2: Can you provide an example of how this compound is used to synthesize a specific insecticide?

A2: Certainly. In the synthesis of Novaluron, this compound reacts with 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline via an addition reaction. This yields the final Novaluron product. [, ]

Q3: What alternative methods exist for synthesizing this compound?

A3: While a common method involves reacting 2,6-difluorobenzamide with oxalyl chloride [, ], a newer approach utilizes bis(trichloromethyl)carbonate to convert 2,6-difluorobenzamide to this compound. This method has shown a 75.3% overall yield in the synthesis of Teflubenzuron. []

Q4: Beyond its role in insecticide synthesis, has this compound been explored for other applications?

A4: Yes, researchers have utilized this compound to synthesize compounds with potential fungicidal activity. For instance, it was reacted with 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole to create a compound exhibiting promising antifungal activity against Rhizoctonia solani and Botrytis cinerea. []

Q5: Have any studies investigated the structural properties of compounds derived from this compound?

A5: Yes, single-crystal X-ray diffraction studies have been conducted on compounds like N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, synthesized using this compound. These studies reveal detailed structural information, such as the planar configuration of the urea group and its spatial relationship with other rings within the molecule. []

Q6: Are there any known structure-activity relationships for compounds synthesized using this compound, particularly regarding their insecticidal or fungicidal activities?

A6: While specific structure-activity relationships haven't been explicitly detailed in the provided research, it's evident that modifications to the aniline moiety reacting with this compound can significantly impact the final compound's activity. For example, using 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline leads to Novaluron [, ], while 3,5-dichloro-2,4-difluoroaniline yields Teflubenzuron [], both with insecticidal properties. Similarly, incorporating a 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl group resulted in a compound with fungicidal activity []. This suggests that systematic modifications to the reacting aniline structure can be used to tune the final compound's biological activity.

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